Cas no 39942-50-2 (3-Amino Lidocaine)

3-Amino Lidocaine 化学的及び物理的性質
名前と識別子
-
- 3-Amino Lidocaine
- 3-AMINO LIDOCAINE,BROWN SOLID
- N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
- 3-amino-lidocaine
- 2-Diethylamino-3'-amino-2',6'-acetoxylidide
- AKOS030239969
- UNII-V9Z6FQ7AUP
- N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide; 2-Diethylamino-3'-amino-2',6'-acetoxylidide; NSC 34019;
- NSC 34019
- 39942-50-2
- NSC34019
- N-(3-amino-2,6-dimethyl-phenyl)-2-(diethylamino)acetamide
- SCHEMBL4454131
- Acetamide, N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)-
- NSC-34019
- DTXSID20192991
- 2-Diethylamino-3?-amino-2?,6?-acetoxylidide
- V9Z6FQ7AUP
-
- インチ: InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18)
- InChIKey: QGGRMQFOEGNXNU-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C
計算された属性
- せいみつぶんしりょう: 249.18400
- どういたいしつりょう: 249.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 58.4Ų
じっけんとくせい
- PSA: 58.36000
- LogP: 2.82010
3-Amino Lidocaine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A611785-100mg |
3-Amino Lidocaine |
39942-50-2 | 100mg |
$ 152.00 | 2023-09-08 | ||
A2B Chem LLC | AD34876-1g |
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
39942-50-2 | 1g |
$2500.00 | 2024-04-20 | ||
TRC | A611785-1000mg |
3-Amino Lidocaine |
39942-50-2 | 1g |
$ 1160.00 | 2023-04-19 | ||
TRC | A611785-50mg |
3-Amino Lidocaine |
39942-50-2 | 50mg |
$ 117.00 | 2023-04-19 | ||
TRC | A611785-1g |
3-Amino Lidocaine |
39942-50-2 | 1g |
$ 950.00 | 2022-06-08 | ||
TRC | A611785-250mg |
3-Amino Lidocaine |
39942-50-2 | 250mg |
$ 339.00 | 2023-04-19 | ||
TRC | A611785-500mg |
3-Amino Lidocaine |
39942-50-2 | 500mg |
$ 643.00 | 2023-04-19 | ||
A2B Chem LLC | AD34876-100mg |
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
39942-50-2 | 100mg |
$1138.00 | 2024-04-20 |
3-Amino Lidocaine 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
3-Amino Lidocaineに関する追加情報
Professional Introduction to 3-Amino Lidocaine (CAS No. 39942-50-2)
3-Amino Lidocaine, identified by its Chemical Abstracts Service (CAS) number CAS No. 39942-50-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, derived from the broader class of local anesthetics, has garnered considerable attention due to its unique pharmacological properties and potential applications in modern medicine. The introduction aims to provide a comprehensive overview of this molecule, emphasizing its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.
The molecular structure of 3-Amino Lidocaine (CAS No. 39942-50-2) is characterized by a piperidine ring substituted with an amine group at the third position and a 2-chloroethyl chain. This structural configuration is pivotal in determining its biological activity. The amine group contributes to its ability to interact with sodium channels in nerve cells, thereby producing local anesthesia. The presence of the 2-chloroethyl side chain enhances its lipid solubility, which is crucial for efficient penetration across cellular membranes.
In terms of pharmacological action, 3-Amino Lidocaine functions as a potent local anesthetic by blocking the initiation and conduction of nerve impulses. This mechanism is achieved through the inhibition of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. By stabilizing the neuronal membrane in a depolarized state, the compound effectively prevents the transmission of pain signals, making it highly valuable in surgical and dental procedures where localized anesthesia is required.
Recent advancements in medical research have highlighted the therapeutic potential of derivatives of 3-Amino Lidocaine. For instance, studies have explored modifications to its chemical structure to enhance its efficacy while minimizing side effects such as systemic toxicity and allergic reactions. One notable development involves the synthesis of enantiomerically pure forms of Lidocaine derivatives, which have shown improved selectivity for sodium channels, thereby reducing off-target effects.
The application of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions between 3-Amino Lidocaine and its target proteins. These computational approaches have enabled researchers to predict and optimize drug-like properties, leading to the design of novel analogs with enhanced pharmacokinetic profiles. For example, virtual screening techniques have identified compounds that exhibit faster onset times and longer durations of action compared to standard Lidocaine formulations.
Another area of interest has been the investigation of 3-Amino Lidocaine in combination therapies. Research suggests that its synergistic effects with other anesthetics or adjuvants can lead to improved outcomes in patients undergoing complex surgical procedures. Additionally, preclinical studies have explored its potential role in managing chronic pain conditions by targeting specific neural pathways involved in pain perception.
The safety profile of 3-Amino Lidocaine (CAS No. 39942-50-2) has been extensively evaluated through both preclinical and clinical trials. These studies have demonstrated that when used as directed, the compound exhibits a favorable risk-benefit ratio. However, as with any pharmaceutical agent, caution must be exercised regarding dosage and administration routes to mitigate potential adverse effects such as systemic absorption and central nervous system depression.
The regulatory landscape for 3-Amino Lidocaine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all pharmaceutical products meet stringent quality control standards before they are approved for clinical use. The approval process involves rigorous testing for efficacy, safety, and purity, ensuring that patients receive medications that are both effective and reliable.
In conclusion, 3-Amino Lidocaine (CAS No. 39942-50-2) represents a significant advancement in local anesthetic therapy. Its unique chemical structure and pharmacological properties make it a valuable tool in modern medicine, with applications ranging from dental procedures to chronic pain management. Ongoing research continues to uncover new possibilities for this compound, promising even more innovative uses in the future.
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